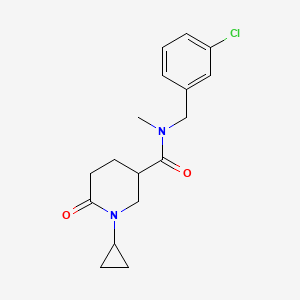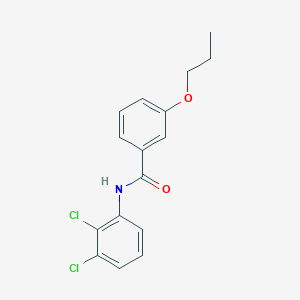
5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-morpholinylsulfonyl)-2,4-bis(2-pyridinylthio)benzoic acid (known as MPTP) is a chemical compound that has been widely used in scientific research. MPTP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in the electron transport chain. Inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can cause cellular damage. MPTP has also been found to activate protein kinase C and induce the production of nitric oxide.
Biochemical and Physiological Effects
MPTP has a range of biochemical and physiological effects. Inhibition of complex I by MPTP has been linked to the development of Parkinson's disease, as this inhibition leads to the death of dopaminergic neurons in the substantia nigra. MPTP has also been found to induce apoptosis in various cell types, including neuronal cells and cancer cells. Additionally, MPTP has been shown to induce the production of inflammatory cytokines and to activate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages for use in lab experiments. It is a potent and specific inhibitor of complex I, which makes it a useful tool for studying the function of this enzyme. MPTP is also relatively easy to synthesize and is commercially available. However, MPTP has several limitations for use in lab experiments. It is toxic to cells and can induce cell death at high concentrations, which can limit its use in certain experiments. Additionally, MPTP has been found to have off-target effects on other enzymes and proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving MPTP. One area of interest is the development of MPTP analogs with improved specificity and reduced toxicity. These analogs could be used to study the function of complex I and other enzymes involved in cellular metabolism. Another area of interest is the use of MPTP in studies of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, MPTP could be used in studies of cancer, as it has been found to induce apoptosis in cancer cells.
Méthodes De Synthèse
The synthesis of MPTP involves a multi-step process that begins with the reaction of 4-chloro-2-nitrobenzenesulfonamide with morpholine to form 4-morpholinylsulfonyl-2-nitrobenzene. This intermediate is then reacted with 2-pyridinethiol to form 4-morpholinylsulfonyl-2-(2-pyridinylthio)nitrobenzene. Finally, reduction of the nitro group with palladium on carbon in methanol affords MPTP.
Applications De Recherche Scientifique
MPTP has been extensively used as a tool compound in scientific research. It has been used to study the function of various proteins and enzymes, including protein kinase C, nitric oxide synthase, and cyclooxygenase. MPTP has also been used to investigate the role of oxidative stress in cellular damage and disease. In addition, MPTP has been used in studies of neurological disorders, including Parkinson's disease.
Propriétés
IUPAC Name |
5-morpholin-4-ylsulfonyl-2,4-bis(pyridin-2-ylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S3/c25-21(26)15-13-18(32(27,28)24-9-11-29-12-10-24)17(31-20-6-2-4-8-23-20)14-16(15)30-19-5-1-3-7-22-19/h1-8,13-14H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDIPFKWHIHYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)SC3=CC=CC=N3)SC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylsulfonyl)-2,4-bis(pyridin-2-ylsulfanyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5057895.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057910.png)

![3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5057922.png)

![3-{[(3-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5057936.png)
![4-[(4-bromo-2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5057941.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B5057948.png)

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5057965.png)
![N-benzyl-3-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B5057971.png)